molecular formula C13H12N2O2 B1437362 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine CAS No. 1019597-66-0

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine

Cat. No.: B1437362
CAS No.: 1019597-66-0
M. Wt: 228.25 g/mol
InChI Key: HTTWPHVXNOQCJQ-UHFFFAOYSA-N
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Description

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine is an organic compound that features both a furan ring and an indole moiety. This compound is of interest due to its unique structural properties, which make it a valuable subject for various scientific research applications, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine typically involves the formation of the furan ring followed by the construction of the indole moiety. One common method involves the reaction of furan-3-carboxylic acid with an appropriate amine under conditions that facilitate the formation of the amide bond. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-3-carboxylic acid derivatives.

    Reduction: The indole moiety can be reduced under hydrogenation conditions to form dihydroindole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst is typically used for reduction reactions.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used for substitution reactions.

Major Products Formed

    Oxidation: Furan-3-carboxylic acid derivatives.

    Reduction: Dihydroindole derivatives.

    Substitution: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine involves its interaction with specific molecular targets and pathways. The furan ring and indole moiety can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may exert its effects through binding to active sites or altering the conformation of target proteins, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

    Furan-3-carboxylic acid: Shares the furan ring but lacks the indole moiety.

    Indole-3-carboxylic acid: Contains the indole moiety but lacks the furan ring.

    2,3-dihydro-1H-indole-5-carboxylic acid: Similar indole structure but different functional groups.

Uniqueness

1-(furan-3-carbonyl)-2,3-dihydro-1H-indol-5-amine is unique due to the combination of the furan ring and indole moiety in a single molecule. This dual functionality allows for diverse chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

(5-amino-2,3-dihydroindol-1-yl)-(furan-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-11-1-2-12-9(7-11)3-5-15(12)13(16)10-4-6-17-8-10/h1-2,4,6-8H,3,5,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTWPHVXNOQCJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=C(C=C2)N)C(=O)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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